molecular formula C11H9F2NO2 B13723085 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid

1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid

Cat. No.: B13723085
M. Wt: 225.19 g/mol
InChI Key: OGOCXQMEMJSCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is a compound that features an indole core substituted with a difluoroethyl group at the nitrogen atom and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to the indole core. One common method involves the reaction of 1H-indole-4-carboxylic acid with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoroethyl group can be reduced under specific conditions.

    Substitution: The indole core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indole core under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups to the indole core.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design. The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indole-4-carboxylic acid

InChI

InChI=1S/C11H9F2NO2/c12-10(13)6-14-5-4-7-8(11(15)16)2-1-3-9(7)14/h1-5,10H,6H2,(H,15,16)

InChI Key

OGOCXQMEMJSCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.